Computed Lipophilicity (XLogP3) Comparison: 3-Methyl vs. 2-Methyl vs. Unsubstituted Aniline Analogs
The 3-methyl substitution on the aniline ring provides an intermediate lipophilicity profile compared to the 2-methyl (ortho) and unsubstituted analogs. The target compound's XLogP3 of 3.9 [1] is higher than that of N-[(5-methylthiophen-2-yl)methyl]aniline (XLogP3 ~3.2) [2], predicting improved passive membrane permeability, yet lower than the ortho-methyl isomer (XLogP3 ~4.1) [3], potentially offering a favorable balance between permeability and aqueous solubility for cellular assays.
Des-methyl: ~3.2
2-Methyl: ~4.1
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | N-[(5-methylthiophen-2-yl)methyl]aniline: XLogP3 ≈ 3.2; 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline: XLogP3 ≈ 4.1 |
| Quantified Difference | +0.7 vs. des-methyl analog; −0.2 vs. ortho-methyl isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
This intermediate lipophilicity positions the 3-methyl isomer as a preferred starting point when a balance between cell permeability and aqueous solubility is required, avoiding the solubility penalty of the ortho isomer while maintaining permeability advantages over the des-methyl baseline.
- [1] PubChem. (2025). Computed XLogP3 for CID 28609764 (3-methyl isomer). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed XLogP3 for N-[(5-methylthiophen-2-yl)methyl]aniline (CID 24211747, CAS 40625-28-3). National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Computed XLogP3 for CID 23357886 (2-methyl isomer, CAS 852635-07-5). National Center for Biotechnology Information. View Source
